molecular formula C8H16O2 B13671915 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol

2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol

Cat. No.: B13671915
M. Wt: 144.21 g/mol
InChI Key: INLJJUSJQMQLSQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C10H20O2 It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can lead to the formation of the desired tetrahydropyran ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, substituted derivatives

Scientific Research Applications

2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)
  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)

Uniqueness

2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol stands out due to its unique structural features, which confer specific reactivity and potential applications. Its combination of ethyl and methyl groups on the tetrahydropyran ring distinguishes it from other similar compounds, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-ethyl-2-methyloxan-4-ol

InChI

InChI=1S/C8H16O2/c1-3-8(2)6-7(9)4-5-10-8/h7,9H,3-6H2,1-2H3

InChI Key

INLJJUSJQMQLSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)O)C

Origin of Product

United States

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